1,2,4-Benzenetriol,4-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetriol,4-methanesulfonate can be synthesized through the sulfonation of 1,2,4-benzenetriol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure selective substitution at the desired hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetriol,4-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent benzenetriol or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,4-Benzenetriol and other reduced forms.
Substitution: Various substituted benzenetriol derivatives.
Scientific Research Applications
1,2,4-Benzenetriol,4-methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4-benzenetriol,4-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetriol: The parent compound without the methanesulfonate group.
1,2,3-Benzenetriol (Pyrogallol): Another benzenetriol isomer with hydroxyl groups at different positions.
4-Methylcatechol: A related compound with a methyl group instead of a methanesulfonate group.
Uniqueness
1,2,4-Benzenetriol,4-methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential applications compared to its parent compound and other similar compounds. The methanesulfonate group enhances its electrophilic properties, making it useful in various synthetic and biological applications.
Properties
CAS No. |
101959-14-2 |
---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.196 |
IUPAC Name |
(3,4-dihydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI Key |
WRJAZMKKGCVUAP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)O)O |
Synonyms |
1,2,4-Benzenetriol, 4-methanesulfonate (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.